molecular formula C12H9ClN2O3 B14543694 Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate CAS No. 62367-14-0

Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate

Cat. No.: B14543694
CAS No.: 62367-14-0
M. Wt: 264.66 g/mol
InChI Key: HPYCHRSLOIRHIN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes further reactions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the chloro substituent can yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the chloro substituent produces amines.

Scientific Research Applications

Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate depends on its specific application. In biological systems, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The imidazole ring can interact with metal ions or other functional groups in the target molecule, leading to changes in its activity or function.

Comparison with Similar Compounds

Methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate can be compared with other imidazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

Properties

CAS No.

62367-14-0

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

methyl 5-chloro-2-(1H-imidazole-2-carbonyl)benzoate

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)9-6-7(13)2-3-8(9)10(16)11-14-4-5-15-11/h2-6H,1H3,(H,14,15)

InChI Key

HPYCHRSLOIRHIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C(=O)C2=NC=CN2

Origin of Product

United States

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